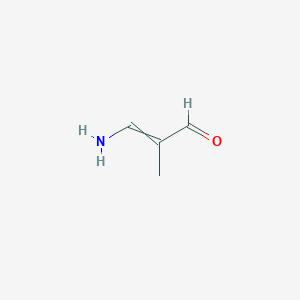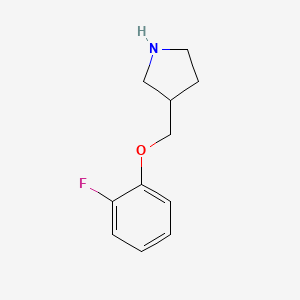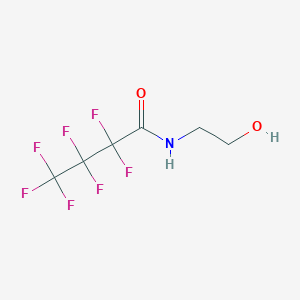
Benzenamine, 4-(2,4-dimethyl-5-oxazolyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenamine, 4-(2,4-dimethyl-5-oxazolyl)- is an organic compound that belongs to the class of oxazole derivatives It is characterized by the presence of an oxazole ring substituted with two methyl groups at positions 2 and 4, and an aniline group at position 5
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-(2,4-dimethyl-5-oxazolyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dimethyl-1,3-oxazole with aniline in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the temperature is maintained between 60-80°C to facilitate the cyclization process.
Industrial Production Methods
On an industrial scale, the production of Benzenamine, 4-(2,4-dimethyl-5-oxazolyl)- may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
Benzenamine, 4-(2,4-dimethyl-5-oxazolyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The aniline group allows for electrophilic substitution reactions, where substituents can be introduced at the aromatic ring using reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst, nitro compounds under acidic conditions.
Major Products Formed
Oxidation: Oxidized oxazole derivatives.
Reduction: Reduced oxazole derivatives.
Substitution: Halogenated or nitro-substituted oxazole derivatives.
科学的研究の応用
Benzenamine, 4-(2,4-dimethyl-5-oxazolyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Benzenamine, 4-(2,4-dimethyl-5-oxazolyl)- involves its interaction with specific molecular targets and pathways. The oxazole ring and aniline group allow the compound to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
4-(2-Methyl-1,3-oxazol-5-yl)aniline: Similar structure with one less methyl group, leading to different chemical and biological properties.
2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)aniline: Another oxazole derivative with a different substitution pattern, affecting its reactivity and applications.
2-(1,2,4-Oxadiazol-5-yl)anilines: Compounds with a similar core structure but different heterocyclic rings, leading to varied biological activities.
Uniqueness
Benzenamine, 4-(2,4-dimethyl-5-oxazolyl)- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both the oxazole ring and the aniline group allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes.
特性
CAS番号 |
100060-02-4 |
|---|---|
分子式 |
C11H12N2O |
分子量 |
188.23 g/mol |
IUPAC名 |
4-(2,4-dimethyl-1,3-oxazol-5-yl)aniline |
InChI |
InChI=1S/C11H12N2O/c1-7-11(14-8(2)13-7)9-3-5-10(12)6-4-9/h3-6H,12H2,1-2H3 |
InChIキー |
WHYKZBUOYFFDID-UHFFFAOYSA-N |
正規SMILES |
CC1=C(OC(=N1)C)C2=CC=C(C=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![2,5,6,7-Tetrahydro-1H-cyclopenta[c]pyridin-1-one](/img/structure/B8756747.png)



